Cas no 443-41-4 (1,3-Dibromo-5-fluoro-2-methoxybenzene)
1,3-Dibromo-5-fluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-5-fluoro-2-methoxybenzene
- 2,6-Dibromo-4-fluoroanisole
- Benzene,1,3-dibromo-5-fluoro-2-methoxy-
- CS-0206158
- MFCD00042231
- 443-41-4
- FT-0610544
- A826550
- 1,3-Dibromo-5-fluoro-2-methoxy-benzene
- SCHEMBL1163205
- AKOS015834877
- VFAXMVDRHMXZSH-UHFFFAOYSA-N
- PS-10192
- DTXSID10378803
- E89354
- STL557969
- BBL104155
- DB-070539
-
- MDL: MFCD00042231
- Inchi: 1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
- InChI Key: VFAXMVDRHMXZSH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1OC)Br)F
Computed Properties
- Exact Mass: 281.86900
- Monoisotopic Mass: 281.86912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: NA
- Density: 1.9±0.1 g/cm3
- Boiling Point: 260.1±35.0 °C at 760 mmHg
- Flash Point: 97.8±24.6 °C
- PSA: 9.23000
- LogP: 3.35930
1,3-Dibromo-5-fluoro-2-methoxybenzene Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1,3-Dibromo-5-fluoro-2-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dibromo-5-fluoro-2-methoxybenzene Pricemore >>
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1,3-Dibromo-5-fluoro-2-methoxybenzene Suppliers
1,3-Dibromo-5-fluoro-2-methoxybenzene Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1,3-Dibromo-5-fluoro-2-methoxybenzene
Introduction to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)
1,3-Dibromo-5-fluoro-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 443-41-4, is a brominated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both bromine and fluorine substituents, along with a methoxy group, makes this molecule a versatile building block for further functionalization, enabling the development of novel chemical entities with potential therapeutic applications.
The structural features of 1,3-Dibromo-5-fluoro-2-methoxybenzene contribute to its unique reactivity and make it a valuable asset in medicinal chemistry. The bromine atoms introduce electrophilic centers that can participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular frameworks. Meanwhile, the fluorine atom, being electron-withdrawing, can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and selectivity of subsequent transformations. The methoxy group provides a nucleophilic site for further functionalization and can also serve as a protective group in multi-step syntheses.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. 1,3-Dibromo-5-fluoro-2-methoxybenzene has been explored as a precursor in the synthesis of various pharmacophores, including those targeting cancer therapy, antimicrobial infections, and neurological disorders. For instance, researchers have utilized this compound to develop novel kinase inhibitors by incorporating it into heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. These efforts have led to the discovery of compounds with improved potency and selectivity compared to existing therapies.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, better bioavailability, and improved binding affinity to biological targets. The introduction of fluorine at specific positions in a molecule can also alter its pharmacokinetic properties, making it an indispensable tool for drug design. In the context of 1,3-Dibromo-5-fluoro-2-methoxybenzene, the fluorine atom at the 5-position adds an additional layer of complexity to its synthetic utility, allowing for diverse derivatization strategies that can fine-tune its biological activity.
One notable application of 1,3-Dibromo-5-fluoro-2-methoxybenzene is in the development of antiviral agents. Recent studies have highlighted the importance of halogenated aromatic compounds in inhibiting viral replication by targeting essential enzymes or proteins involved in viral life cycles. For example, derivatives of this compound have been investigated for their ability to interfere with viral polymerases or integrases, thereby preventing viral replication. The bromine and fluorine substituents play a crucial role in modulating the interactions between these derivatives and their biological targets, leading to potent antiviral effects.
The synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve electrophilic aromatic substitution reactions on appropriately substituted precursors. However, modern synthetic strategies have introduced more efficient and selective methods for constructing halogenated aromatic rings. For instance, transition-metal-catalyzed reactions have enabled the direct introduction of bromine and fluorine atoms at desired positions without compromising regioselectivity. These advances have not only simplified the synthesis but also opened up new avenues for exploring structural diversity.
The methoxy group in 1,3-Dibromo-5-fluoro-2-methoxybenzene serves multiple purposes beyond simply providing a site for further functionalization. It can influence the electronic properties of the aromatic ring by resonance effects, thereby affecting its reactivity in various chemical transformations. Additionally, the methoxy group can enhance solubility or stability in certain contexts, making it an important consideration during drug development. Its presence also allows for easy removal or modification through oxidation or other chemical means, providing flexibility in synthetic planning.
In conclusion,1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for constructing biologically active molecules with diverse therapeutic applications. The ongoing exploration of its synthetic utility and biological activity underscores its importance as a building block in modern drug discovery efforts.
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